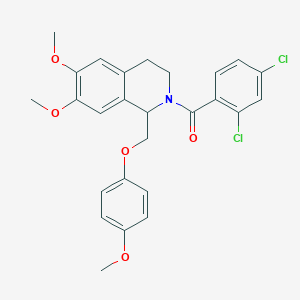

(2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

The compound "(2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone" is a methanone derivative featuring a 2,4-dichlorophenyl group attached to a substituted 3,4-dihydroisoquinoline scaffold. Key structural elements include:

- (4-Methoxyphenoxy)methyl side chain, contributing to steric bulk and lipophilicity.

- 2,4-Dichlorophenyl group, introducing strong electron-withdrawing effects and influencing molecular recognition in biological targets.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25Cl2NO5/c1-31-18-5-7-19(8-6-18)34-15-23-21-14-25(33-3)24(32-2)12-16(21)10-11-29(23)26(30)20-9-4-17(27)13-22(20)28/h4-9,12-14,23H,10-11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCFHPFITJRYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with significant biological activity. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on existing research.

Synthesis and Structural Characteristics

The synthesis of this compound generally involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with various benzoyl chlorides. The structural backbone consists of a tetrahydroisoquinoline core which is known for its diverse pharmacological activities. The presence of the dichlorophenyl and methoxyphenyl groups contributes to its unique chemical properties and biological interactions.

Pharmacological Properties

Research has highlighted several pharmacological properties of this compound:

- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in cells.

- Neuroprotective Effects : The compound has been shown to enhance the function of NMDA receptors selectively, particularly those containing GluN2C and GluN2D subunits. This action suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Potential : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate these pathways comprehensively.

Toxicological Profile

The compound's toxicological profile has been evaluated through various standard assays:

- Acute Toxicity Tests : Results from acute toxicity studies indicate that the compound possesses a moderate toxicity profile, necessitating careful dosage considerations in therapeutic applications .

- Genotoxicity : Ames tests and other genotoxicity assays have been performed to assess mutagenic potential. Initial findings suggest a low risk of genotoxicity, although further long-term studies are warranted .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of this compound:

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of the compound resulted in improved cognitive functions and reduced neuronal loss compared to control groups. This suggests its potential as a neuroprotective agent .

- Anticancer Efficacy : A series of experiments conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism appears to involve both apoptosis and inhibition of cell cycle progression .

- Oxidative Stress Reduction : In vitro assays showed that the compound effectively scavenged free radicals, thus reducing oxidative stress markers in treated cells .

Data Summary Table

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen Substituents: The 2,4-dichlorophenyl group in the target compound increases lipophilicity (ClogP ≈ 4.5) compared to the mono-halogenated analogs (e.g., 3-chlorophenyl: ClogP ≈ 3.8; 2-fluorophenyl: ClogP ≈ 3.2). This enhances membrane permeability but may reduce solubility.

- Core Modifications: The thienopyrimidine analog () replaces the phenyl-methanone group with a sulfur-containing heterocycle, altering binding kinetics and target selectivity .

Bioactivity and Pharmacological Implications

- Similarity Metrics: Computational studies using Tanimoto and Dice indices () suggest moderate structural similarity (Tanimoto > 0.7) between the target compound and its fluorophenyl/chlorophenyl analogs.

- Bioactivity Clustering : Hierarchical clustering () groups compounds with shared chemical features into clusters with similar modes of action. The dichlorophenyl variant may exhibit enhanced potency against targets sensitive to bulky, lipophilic substituents .

Q & A

Q. What are the key synthetic steps and critical reagents for synthesizing this compound?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the dihydroisoquinoline core via cyclization of precursor amines under acidic or basic conditions.

- Step 2 : Functionalization of the 1-position with a (4-methoxyphenoxy)methyl group using alkylation or Mitsunobu reactions.

- Step 3 : Coupling the 2,4-dichlorophenyl methanone moiety via Friedel-Crafts acylation or palladium-catalyzed cross-coupling.

Critical reagents include palladium/copper catalysts for coupling reactions and solvents like ethanol or DMF to enhance yields under reflux .

Q. Which analytical techniques are essential for structural elucidation?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H/C NMR to confirm substitution patterns (e.g., methoxy, dichlorophenyl groups).

- X-ray Crystallography : Resolve stereochemistry of the dihydroisoquinoline ring and methoxyphenoxy linkage.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., CHClNO) and fragmentation patterns .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer :

- In vitro assays : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays.

- Cell-based models : Assess cytotoxicity and selectivity in cancer or microbial cell lines.

- Dose-response curves : Establish IC values, ensuring replicates (n ≥ 3) to minimize variability .

Advanced Research Questions

Q. How can reaction yields be optimized for the methoxyphenoxy-methyl substitution step?

- Methodological Answer :

- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize intermediates.

- Catalyst tuning : Test Pd(OAc) with ligands like XPhos for improved coupling efficiency.

- Temperature gradients : Reflux (80–110°C) vs. microwave-assisted synthesis (50–80°C) to reduce side reactions .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Metabolite profiling : Check for in situ degradation products via LC-MS.

- Structural analogs : Synthesize derivatives (e.g., replacing dichlorophenyl with fluorophenyl) to isolate pharmacophoric groups .

Q. How to design ecotoxicological studies for environmental risk assessment?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F to measure half-life in water/soil.

- Computational modeling : Predict logP and BCF (bioconcentration factor) with software like EPI Suite.

- Aquatic toxicity testing : Expose Daphnia magna to sublethal concentrations (0.1–10 µM) to assess EC .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer :

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) for synthesis (e.g., pH, stirring rate).

- Stability studies : Monitor compound degradation under stress conditions (heat, light, humidity).

- Blinded replicates : Use randomized block designs with independent validation labs .

Methodological Framework for Data Interpretation

- Data Contradiction Analysis :

Apply the "Three-Pillar" approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.